2-[[2-[(2-acetamido-4-methylpentanoyl)amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide
Description
The compound “2-[[2-[(2-acetamido-4-methylpentanoyl)amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide” is a synthetic polyamide featuring a hexanamide backbone modified with multiple substituents, including acetamido, trifluoroacetyl, and a 4-methyl-2-oxochromen-7-yl group. The acetamido and trifluoroacetyl groups enhance metabolic stability and hydrophobicity, while the chromen moiety (a coumarin derivative) may confer target specificity, as coumarins are known for anti-inflammatory and anticoagulant properties .
Properties
IUPAC Name |
2-[[2-[(2-acetamido-4-methylpentanoyl)amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36F3N5O7/c1-15(2)11-21(34-17(4)37)25(40)33-14-23(38)36-20(7-5-6-10-32-27(42)28(29,30)31)26(41)35-18-8-9-19-16(3)12-24(39)43-22(19)13-18/h8-9,12-13,15,20-21H,5-7,10-11,14H2,1-4H3,(H,32,42)(H,33,40)(H,34,37)(H,35,41)(H,36,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMCTLCPQSJJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36F3N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[2-[(2-acetamido-4-methylpentanoyl)amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to synthesize current research findings regarding the biological activity of this compound, including its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that integrates various functional groups, contributing to its biological activity. The presence of the oxochromen moiety is significant as it is known to exhibit anticancer properties through multiple mechanisms, including the inhibition of specific enzymes involved in tumor progression.
- Inhibition of Enzymatic Activity : Research indicates that derivatives of oxochromen compounds can inhibit enzymes such as carbonic anhydrase, which plays a role in tumor growth and metastasis. For instance, certain coumarin derivatives have shown IC50 values as low as 0.47 μM against MCF-7 breast cancer cells, indicating potent anticancer activity .
- Anticancer Activity : The compound's structure suggests potential interactions with cellular pathways involved in cancer cell proliferation and apoptosis. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- Anti-inflammatory Properties : The inhibition of N-acylethanolamine hydrolysis by this compound has been linked to anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Efficacy Against Cancer Cells
A study evaluated the anticancer efficacy of related compounds on various cancer cell lines. The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.34 μM to 9.54 μM against MCF-7 cells . These findings suggest that structural modifications can enhance the biological activity of oxochromen derivatives.
Enzyme Inhibition Studies
Table 1 summarizes the inhibitory effects of related compounds on specific enzymes:
| Compound Name | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Carbonic Anhydrase | 0.47 | |
| Compound B | NAAA | 0.34 | |
| Compound C | Caspase-3 | 16.1 |
Case Studies
- Case Study on Breast Cancer : In vitro studies demonstrated that the compound significantly inhibited MCF-7 cell growth at concentrations lower than those required for traditional chemotherapeutics, suggesting its potential as an alternative or adjunct therapy .
- Anti-inflammatory Applications : Another study focused on the compound's ability to modulate inflammatory responses through NAAA inhibition, showing promising results in reducing pro-inflammatory cytokines in cellular models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs (Table 1) highlight key differences in substituents and functional groups that influence biological activity:
Key Observations:
- Trifluoroacetyl Group : The target compound’s trifluoroacetyl moiety enhances metabolic stability compared to acetylated analogs (e.g., ’s compounds), as fluorination reduces enzymatic degradation .
- Chromen Core : Unlike simpler coumarin derivatives (e.g., 4-methyl-2-oxochromen-7-yl), the chromen group may improve binding to serine proteases or inflammatory targets, similar to natural coumarins in Populus buds .
- Amide Backbone : The hexanamide scaffold allows modular substitution, as seen in ’s morpholine-containing amides, which prioritize target selectivity .
Physicochemical Properties
- Melting Point: Amide-rich compounds like N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide exhibit high melting points (>250°C) due to hydrogen bonding . The target compound likely shares this property.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
